molecular formula C14H13ClFNO4 B5270522 3-[(3-Chloro-4-fluorophenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

3-[(3-Chloro-4-fluorophenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B5270522
M. Wt: 313.71 g/mol
InChI Key: NTLXWSUYSXYVKK-UHFFFAOYSA-N
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Description

3-[(3-Chloro-4-fluorophenyl)carbamoyl]-7-oxabicyclo[221]heptane-2-carboxylic acid is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chloro-fluorophenyl group, a carbamoyl group, and a bicyclic oxabicycloheptane ring system

Preparation Methods

The synthesis of 3-[(3-Chloro-4-fluorophenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves multiple steps, typically starting with the preparation of the chloro-fluorophenyl intermediate. This intermediate is then subjected to a series of reactions, including carbamoylation and cyclization, to form the final product. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired yield and purity of the compound .

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

3-[(3-Chloro-4-fluorophenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperature and pressure conditions .

Scientific Research Applications

3-[(3-Chloro-4-fluorophenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3-Chloro-4-fluorophenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .

Comparison with Similar Compounds

When compared to similar compounds, 3-[(3-Chloro-4-fluorophenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid stands out due to its unique combination of a chloro-fluorophenyl group and a bicyclic oxabicycloheptane ring system. Similar compounds include:

  • 3-[(4-Chloro-2-fluorophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
  • 3-[(3-Chloro-4-fluorophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

These compounds share structural similarities but differ in their specific substituents and ring systems, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

3-[(3-chloro-4-fluorophenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO4/c15-7-5-6(1-2-8(7)16)17-13(18)11-9-3-4-10(21-9)12(11)14(19)20/h1-2,5,9-12H,3-4H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLXWSUYSXYVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(C1O2)C(=O)NC3=CC(=C(C=C3)F)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198863
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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